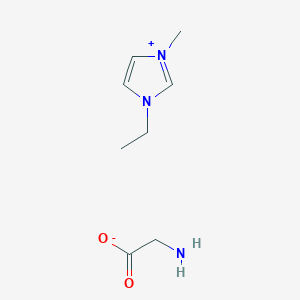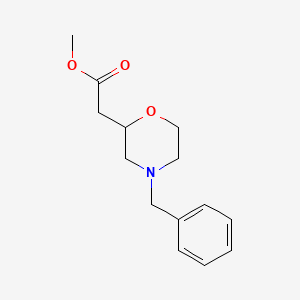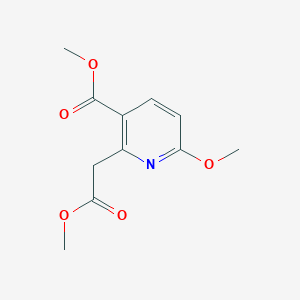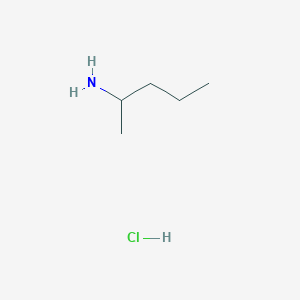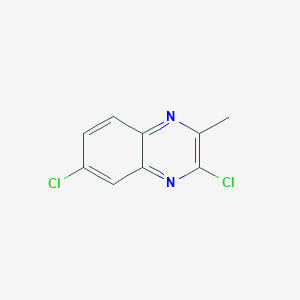
3,6-Dichloro-2-methylquinoxaline
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic routes have been developed for the preparation of 3,6-Dichloro-2-methylquinoxaline. Researchers have focused on green chemistry and cost-effective methods. One such method involves the reaction of 7-CHLORO-3-METHYLQUINOXALIN-2(1H)-ONE with appropriate reagents to yield the desired compound .
Chemical Reactions Analysis
Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This accumulation of toxic heme ultimately kills the parasite. The mechanism of action involves antagonizing the effects of opioids, effectively reversing their actions .
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Derivatisation Agent
3,6-Dichloro-2-methylquinoxaline has been involved in the derivatization of methylglyoxal, a dicarbonyl compound. McLellan and Thornalley (1992) detailed its use in a liquid chromatographic fluorimetric assay of methylglyoxal, showcasing its application in chemical and biological systems. The study emphasizes the compound's role in chromatography and its suitability for assay and internal standardization in trace analysis of methylglyoxal (McLellan & Thornalley, 1992).
Antimicrobial Activity
In a study on the synthesis of new quinoxaline derivatives, Singh et al. (2010) explored the antimicrobial properties of these compounds. They found that replacing the C2 chlorine with an ether linkage led to enhanced antimicrobial activity. This study provides insights into the potential of this compound derivatives for antimicrobial applications (Singh et al., 2010).
Anti-Tubercular Properties
Srinivasarao et al. (2020) synthesized novel quinoxaline-1,4-di-N-oxide derivatives with significant anti-tubercular activity. Their research indicates the potential of this compound derivatives in the treatment of tuberculosis (Srinivasarao et al., 2020).
Determination in Biological Samples
Ohmori et al. (1987) developed a method for determining methylglyoxal in biological samples using this compound. This highlights its use in analytical chemistry, specifically in gas chromatography with electron-capture detection (Ohmori et al., 1987).
Corrosion Inhibition
Forsal et al. (2010) studied the use of 6-methylquinoxalin-2(1H)-one (a related compound) as a corrosion inhibitor for steel in acidic media. This research suggests the potential of similar quinoxaline derivatives, including this compound, in corrosion inhibition applications (Forsal et al., 2010).
Mass Spectrometry and Biological Activity Modeling
Tayupov et al. (2021) utilized mass spectrometry to study thebiological activity of quinoxalin derivatives, including 2-methylquinoxalin. Their work contributes to understanding the biological and pharmacological properties of quinoxaline compounds, providing a foundation for research into this compound's applications in these fields (Tayupov et al., 2021).
Eigenschaften
IUPAC Name |
3,6-dichloro-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXOASLJBGNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





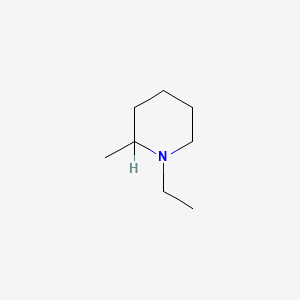

![3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B3283390.png)
![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)
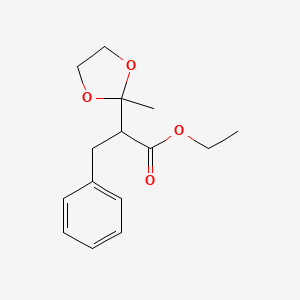

![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)
